5-Hydroxy-2-methylpentan-2-yl acetate
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Overview
Description
5-Hydroxy-2-methylpentan-2-yl acetate is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . It is characterized by the presence of a hydroxyl group and an acetate ester functional group. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methylpentan-2-yl acetate typically involves the esterification of 5-hydroxy-2-methylpentan-2-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methylpentan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetate ester can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 5-oxo-2-methylpentan-2-yl acetate or 5-carboxy-2-methylpentan-2-yl acetate.
Reduction: Formation of 5-hydroxy-2-methylpentan-2-ol.
Substitution: Formation of 5-chloro-2-methylpentan-2-yl acetate or 5-bromo-2-methylpentan-2-yl acetate.
Scientific Research Applications
5-Hydroxy-2-methylpentan-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methylpentan-2-yl acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group and acetate ester functional group play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-methylpentan-2-ol: Similar structure but lacks the acetate ester group.
2-Methylpentan-2-yl acetate: Similar structure but lacks the hydroxyl group.
5-Oxo-2-methylpentan-2-yl acetate: Similar structure but contains a ketone group instead of a hydroxyl group.
Uniqueness
5-Hydroxy-2-methylpentan-2-yl acetate is unique due to the presence of both a hydroxyl group and an acetate ester group, which confer distinct chemical and biological properties. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Properties
IUPAC Name |
(5-hydroxy-2-methylpentan-2-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-7(10)11-8(2,3)5-4-6-9/h9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDLZHXJNRYCJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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